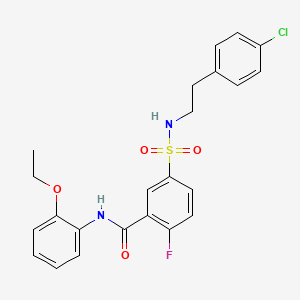

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide

Description

5-(N-(4-Chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a sulfamoylbenzamide derivative characterized by a benzamide backbone with a fluorine substituent at the 2-position. The sulfamoyl group at the 5-position is modified with a 4-chlorophenethyl moiety, while the benzamide’s nitrogen is linked to a 2-ethoxyphenyl group. This structure combines lipophilic (4-chlorophenethyl, 2-ethoxy) and polar (sulfamoyl) components, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O4S/c1-2-31-22-6-4-3-5-21(22)27-23(28)19-15-18(11-12-20(19)25)32(29,30)26-14-13-16-7-9-17(24)10-8-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYBLVHHPJYFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorophenethylamine using chlorosulfonic acid to form 4-chlorophenethylsulfonamide.

Coupling with 2-Ethoxyphenylamine: The sulfonamide intermediate is then coupled with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired sulfonamide linkage.

Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with structural similarities to 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide exhibit anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For instance, studies have shown that sulfonamide derivatives can inhibit the enzyme carbonic anhydrase, which is implicated in cancer cell metabolism and growth .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known to possess antibacterial properties by inhibiting bacterial folate synthesis. The specific substitution patterns in 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide may enhance its efficacy against resistant strains of bacteria .

Case Studies

1. Cancer Treatment Trials

In a clinical trial involving a related sulfonamide derivative, patients with advanced solid tumors exhibited partial responses when treated with the compound alongside standard chemotherapy regimens. The trial highlighted the need for further investigation into the optimal dosing and combination strategies for enhanced efficacy .

2. Antimicrobial Efficacy Studies

A study evaluated the antimicrobial activity of sulfonamide derivatives similar to 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide against various bacterial strains. Results indicated significant inhibition of growth in resistant strains, suggesting a viable option for treating infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Sulfamoyl Group Modifications :

- The target compound’s 4-chlorophenethyl group on the sulfamoyl moiety enhances lipophilicity compared to smaller substituents (e.g., dimethyl in 4r or aryl sulfonyl in 4s). This may improve membrane permeability but reduce aqueous solubility .

- In contrast, 5c () uses a 4-chlorophenyl sulfamoyl group in a benzoic acid scaffold, enabling nitric oxide release—a functional distinction from the target compound’s benzamide framework .

Benzamide Backbone Variations: The 2-fluoro substituent in the target compound is shared with 4r and 4s (), which may enhance metabolic stability by blocking cytochrome P450 oxidation at this position .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling of 4-chlorophenethylamine to a pre-functionalized benzamide core, similar to methods in and . For example, 4r and 4s were synthesized via sulfamoylation followed by amide coupling, yielding 48–69% efficiency .

Physicochemical Properties

- Lipophilicity : The 4-chlorophenethyl and 2-ethoxy groups in the target compound likely increase logP compared to analogs with polar triazine (51) or oxadiazole (LMM5) substituents.

- Thermal Stability : Melting points for analogs range widely (92–279°C), with triazine derivatives (e.g., 51 at 266–268°C) indicating higher crystallinity than the target compound’s likely amorphous form .

Biological Activity

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a sulfamoyl group, a fluorobenzamide moiety, and ethoxy and chlorophenyl substituents, which are critical for its biological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors for various enzymes or receptors involved in disease processes such as cancer and inflammation. The sulfamoyl group enhances solubility and bioavailability, while the fluorine atom can increase binding affinity to target proteins.

Anticancer Properties

Studies have demonstrated that related benzamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives found them to be potent against several cancer types, suggesting that our compound may also possess similar properties .

Antimicrobial Activity

Benzamide derivatives are known for their antimicrobial properties. Although specific data on 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is limited, compounds in this class have shown efficacy against a range of pathogens, indicating potential for further investigation in this area.

Case Studies

A notable case study involved the synthesis and evaluation of structurally related compounds. These studies often utilize in vitro assays to assess cytotoxicity and mechanism of action through apoptosis induction or cell cycle arrest. For example, compounds similar to our target were tested against human breast cancer cell lines (MCF-7) and showed IC50 values in the low micromolar range .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide?

- Methodological Answer : The synthesis typically involves a multi-step route starting with sulfonation of the benzamide core, followed by sequential coupling of the 4-chlorophenethyl and 2-ethoxyphenyl groups. Key steps include:

- Sulfamoyl Introduction : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to link the sulfamoyl group to the fluorobenzamide backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity.

Critical parameters: inert atmosphere (N₂/Ar), moisture-free solvents, and real-time monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., fluorine at C2, ethoxy at C2-phenyl). Key signals: δ 10.2 ppm (sulfamoyl NH), δ 6.8–7.9 ppm (aromatic protons) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~492.1 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfamoyl group introduction be mitigated?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directing Groups : Introduce electron-withdrawing groups (e.g., fluorine at C2) to polarize the benzamide ring, favoring sulfonation at C5 .

- Temperature Control : Low temperatures (−10°C) reduce kinetic competition between multiple sulfonation sites .

- Protection/Deprotection : Temporarily protect reactive amines (e.g., Boc-protection) to prevent undesired side reactions .

Post-reaction analysis via LC-MS helps identify and quantify regioisomers .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer : Contradictions often arise from assay conditions or target promiscuity:

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC₅₀ validation) .

- Off-Target Profiling : Screen against related targets (e.g., GPCR panels) to identify cross-reactivity .

- Structural Analysis : Compare X-ray crystallography (if available) or molecular docking models to clarify binding modes. For example, the 4-chlorophenethyl group may interact with hydrophobic pockets in kinases but not GPCRs .

Q. How can unexpected byproducts from the coupling of 2-ethoxyphenyl groups be characterized and minimized?

- Methodological Answer : Common byproducts include ortho-ethoxy isomerization or sulfamoyl cleavage:

- Byproduct Identification : Use LC-MS/MS to detect m/z shifts (e.g., loss of SO₂NH₂ group: −96 Da) .

- Reaction Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce nucleophilic attack on the sulfamoyl group .

- Additives : Add molecular sieves to scavenge residual moisture, preventing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.